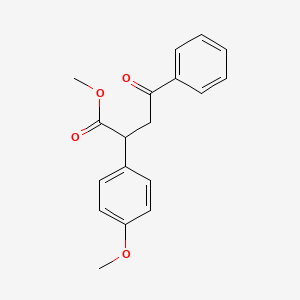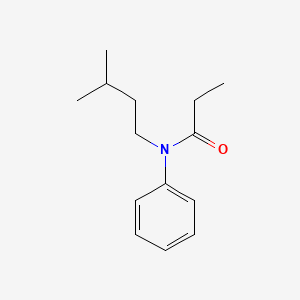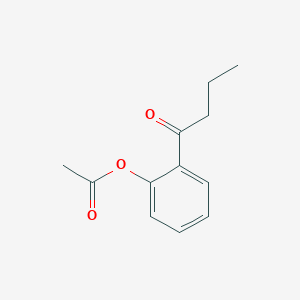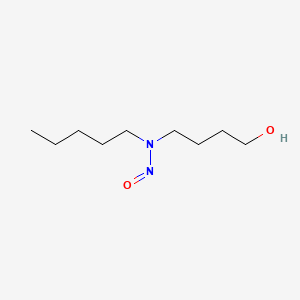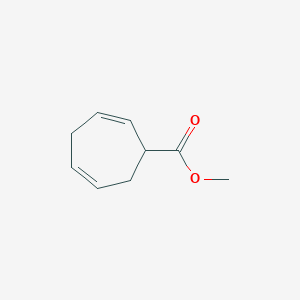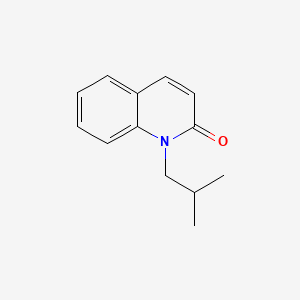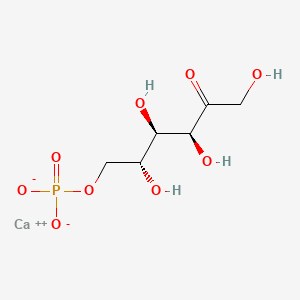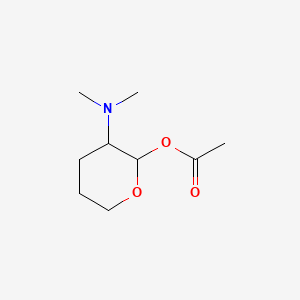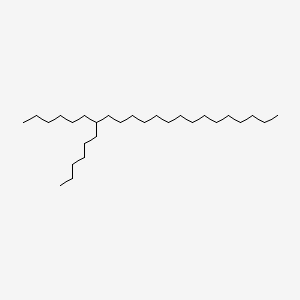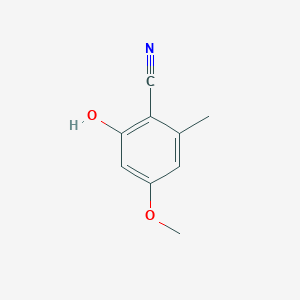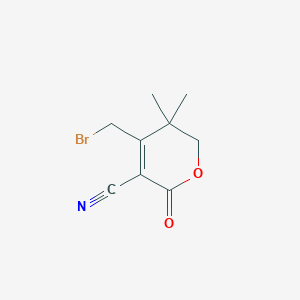
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a bromomethyl group, a dimethyl group, an oxo group, and a carbonitrile group attached to a pyran ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound under controlled conditions. For instance, a reaction involving the addition of bromine to a suitable precursor in the presence of a solvent like acetonitrile can yield the desired product. The reaction is usually carried out at room temperature to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of bromide reagents that are easy to handle and have high bromine atom utilization rates is preferred .
化学反应分析
Types of Reactions
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively. Palladium catalysts are often used in coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyran derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile involves its reactivity with various biological and chemical entities. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity can be exploited in drug design to target specific enzymes or receptors .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of antihypertensive agents.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-5,5-dimethyl-2-oxo-6H-pyran-3-carbonitrile is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its pyran ring structure also differentiates it from other bromomethyl compounds, providing unique opportunities for chemical modifications and applications .
属性
CAS 编号 |
80946-00-5 |
|---|---|
分子式 |
C9H10BrNO2 |
分子量 |
244.08 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3,3-dimethyl-6-oxo-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2)5-13-8(12)6(4-11)7(9)3-10/h3,5H2,1-2H3 |
InChI 键 |
GXPCCPGQNNYDBU-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)C(=C1CBr)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


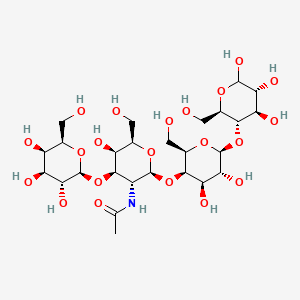
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
